Avibactam sodium, (+)- is a synthetic compound that serves as a non-β-lactam β-lactamase inhibitor. It is primarily utilized in combination with β-lactam antibiotics to treat infections caused by resistant strains of bacteria. Avibactam sodium is derived from the bicyclic structure known as diazabicyclooctane, which has shown efficacy against various β-lactamases, including Class A and C enzymes, thereby restoring the effectiveness of β-lactam antibiotics against resistant pathogens.
Avibactam sodium was developed as part of ongoing efforts to combat antibiotic resistance. The compound has been included in formulations such as aztreonam-avibactam, which targets multidrug-resistant Gram-negative bacteria. The development of avibactam sodium has been supported by various pharmaceutical companies and research institutions, leading to its approval for clinical use.
Avibactam sodium is classified under:
Several synthetic routes have been developed for the preparation of avibactam sodium. The primary methods include:
The synthesis typically involves several key steps:
Avibactam sodium is characterized by its unique bicyclic structure, which includes:
Avibactam sodium undergoes various chemical reactions that are critical for its function as a β-lactamase inhibitor:
The reactions are monitored using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure purity and yield during synthesis.
Avibactam sodium functions primarily by inhibiting β-lactamase enzymes produced by bacteria. The mechanism involves:
Clinical studies demonstrate that the combination of avibactam with other antibiotics significantly enhances their efficacy against resistant pathogens compared to using antibiotics alone .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) for structural confirmation and purity assessment.
Avibactam sodium is primarily used in clinical settings as an adjuvant therapy alongside β-lactam antibiotics for treating severe infections caused by resistant Gram-negative bacteria. Its applications extend to:
The ongoing research into avibactam sodium highlights its importance in addressing the growing challenge of antibiotic resistance in clinical microbiology.
The diazabicyclooctane (DBO) core is the foundational structure of avibactam sodium, requiring precise stereochemical control for β-lactamase inhibition. The synthesis begins with N-Boc-protected 5-azaspiro[2.4]heptane, which undergoes ring expansion via asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., DuPhos-Ru). This step establishes the critical (2S,5R) configuration with >98% enantiomeric excess (ee) [3] [7]. Subsequent intramolecular cyclization employs a copper-catalyzed C–N coupling to form the bicyclic urea moiety, while the sulfation at the N6 position uses sulfur trioxide trimethylamine complex in anhydrous acetonitrile, achieving 92% yield [7].
A key innovation is enzymatic resolution with immobilized lipase B from Candida antarctica, which selectively hydrolyzes undesired enantiomers at the carbamoyl group, enhancing optical purity to 99.5% ee [3]. Computational modeling confirms that the DBO scaffold’s conformational rigidity optimizes positioning within the β-lactamase active site, enabling covalent bond formation with serine residues [7].
Table 1: Key Steps in Enantioselective DBO Synthesis
Step | Reagent/Catalyst | Stereoselectivity | Yield |
---|---|---|---|
Ring Expansion | (R,R)-DuPhos-Ru | >98% ee | 85% |
Bicyclic Urea Formation | CuI/1,10-phenanthroline | Retains configuration | 90% |
Enzymatic Resolution | CALB Lipase | 99.5% ee | 78% |
Industrial-scale synthesis of avibactam sodium addresses challenges in purification and solvent use. Traditional methods using Dowex ion-exchange resins or extraction with dichloromethane (DCM) yield only 60–85% and generate significant waste [4]. A breakthrough involves gemini quaternary ammonium salts (GQASs), specifically N,N,N,N′,N′,N′-hexabutylbutanediammonium dibromide (4-4-4), which directly precipitates avibactam from aqueous solutions as the [444][AV]₂ complex. This method achieves 95% recovery while eliminating DCM and methyl isobutyl ketone (MIBK) [1] [4].
Crystallization optimization uses hydroxy acid sodium salts (e.g., sodium 2-ethylhexanoate) in ethanol/water mixtures. Slow cooling (0.5°C/min) from 50°C to 0°C yields high-purity crystals (99.9%) with uniform particle size (50–100 μm), critical for filtration efficiency [3]. The process is demonstrated at 2 kg scale, reducing production costs by 40% compared to chromatographic methods [4].
Table 2: Industrial Production Methods Comparison
Method | Yield | Solvent Reduction | Scalability |
---|---|---|---|
Dowex Resin Extraction | 60–85% | Low | Limited |
GQAS Precipitation (4-4-4) | 95% | High (No DCM/MIBK) | >2 kg batches |
Salt-Based Crystallization | 99.9% purity | Moderate | Commercial |
Avibactam’s reversible covalent inhibition mechanism allows strategic modifications to broaden its spectrum. The C2 carbamoyl group is essential for acylation of class A/C/D serine β-lactamases. Replacing it with arylsulfonamides (e.g., relebactam) improves Ki values for OXA-48 from 1.2 μM to 0.08 μM by enhancing hydrogen bonding with Asn73 [5] [8]. Boronic acid derivatives (e.g., vaborbactam) exhibit nanomolar affinity against KPC-2 carbapenemases but lack activity against metallo-β-lactamases (MBLs) [8].
Dual-action inhibitors like durlobactam incorporate a triazole moiety, enabling simultaneous inhibition of class A, C, D, and some MBLs. X-ray crystallography reveals this modification forms a zinc-chelating thiol group in the MBL active site (e.g., NDM-1), reducing IC₅₀ from >100 μM (avibactam) to 0.5 μM [5]. However, conformational flexibility loss from rigid bicyclic scaffolds may reduce efficacy against mutated β-lactamases, highlighting a design trade-off [8].
Notably, avibactam activates BlaR1/MecR1 sensor domains in MRSA, upregulating resistance genes. This underscores the need for inhibitor combinations or structural refinements to prevent unintended resistance [2].
Avibactam’s polar sulfate and carbamoyl groups limit oral absorption (F = <10%). Ester-based prodrugs address this: Ethyl carbonate derivatives undergo hydrolysis by intestinal carboxylesterases, increasing bioavailability to 45% in murine models [5]. Hydroxy acid salts (e.g., sodium lactate) form co-crystals that enhance solubility (up to 500 mg/mL in water vs. 300 mg/mL for pure avibactam sodium) and stability (shelf life >24 months at 25°C) [3].
Another approach utilizes gemini surfactant complexes. The 4-4-4 GQAS-avibactam precipitate dissociates in physiological pH, releasing avibactam with 90% efficiency in simulated intestinal fluid. This bypasses organic solvent use during synthesis and improves dissolution rates [1] [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: